molecular formula C10H13ClN4 B1472950 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1803581-71-6

2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1472950
CAS RN: 1803581-71-6
M. Wt: 224.69 g/mol
InChI Key: AEIAEEAZECMTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClN4. It has a molecular weight of 224.69 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” consists of a phenyl group attached to a 1,2,4-triazole ring, which is further connected to an ethan-1-amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” are not fully available in the retrieved data. The compound has a molecular weight of 224.69 .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,2,4-triazole ring, such as the ones , have shown promising anticancer activity . In a study, 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antibacterial Activity

1,2,4-Triazoles, including the compounds , have been proven to have significant antibacterial activity . They are considered important antibacterial agents, especially in the face of the global spread of drug resistance in bacteria .

Antifungal Activity

1,2,4-Triazoles are also known for their antifungal properties . They are often used in the development of new antifungal agents.

Antioxidant Activity

Research has shown that 1,2,4-triazoles can exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.

Anticonvulsant Effects

1,2,4-Triazoles have been found to have anticonvulsant effects . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Anti-Inflammatory Properties

Compounds containing the 1,2,4-triazole ring have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antidepressant Properties

1,2,4-Triazole derivatives have been found to possess antidepressant properties . This suggests potential applications in the treatment of depression and other mood disorders.

Hypoglycemic Activities

1,2,4-Triazoles have been found to have hypoglycemic activities . This suggests potential applications in the treatment of diabetes.

properties

IUPAC Name

2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-6-9(10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIAEEAZECMTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=NC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

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